

Application Note: High-Purity Recrystallization of 4-Methylenepiperidine Hydrochloride[1][2]

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Compound of Interest

Compound Name:	4-Methylenepiperidine hydrochloride
CAS No.:	144230-50-2
Cat. No.:	B1371313

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Executive Summary

4-Methylenepiperidine hydrochloride (4-MP HCl) is a critical pharmacophore and intermediate, notably utilized in the synthesis of the antifungal agent Efinaconazole (Jublia). The purity of this intermediate is paramount; specifically, the control of the exocyclic double bond is critical. A common degradation pathway involves the isomerization of the exocyclic alkene to the thermodynamically more stable endo-isomer (1,2,3,6-tetrahydropyridine derivative).

This guide provides a robust, self-validating protocol for the purification of 4-MP HCl via anti-solvent recrystallization. Unlike standard single-solvent methods, this approach leverages the high solubility of the hydrochloride salt in lower alcohols (Ethanol, Methanol) and its insolubility in ethers (MTBE) or esters (Ethyl Acetate) to maximize yield while rejecting isomeric impurities.

Chemical Context & Solubility Profile

To design an effective purification strategy, we must exploit the physicochemical properties of the salt form.

- Compound: **4-Methylenepiperidine Hydrochloride**[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- CAS: 144230-50-2[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- MW: 133.62 g/mol [\[3\]](#)[\[4\]](#)[\[5\]](#)[\[7\]](#)[\[8\]](#)
- Melting Point: 148–151°C (Sublimes)[\[3\]](#)[\[7\]](#)[\[8\]](#)
- Critical Impurity: 1,2,3,6-Tetrahydropyridine (Endo-isomer).

Solubility Logic Table

Solvent	Solubility (Hot)	Solubility (Cold)	Role in Protocol
Ethanol (Abs.)	High	Moderate	Primary Solvent (Dissolution)
Methanol	Very High	High	Alternative Primary (Risk of yield loss)
MTBE	Insoluble	Insoluble	Anti-Solvent (Precipitation)
Ethyl Acetate	Very Low	Insoluble	Alternative Anti-Solvent
Isopropanol (IPA)	Moderate	Low	Single-solvent alternative

Expert Insight: While IPA is a standard solvent for amine salts, 4-MP HCl often exhibits "oiling out" (liquid-liquid phase separation) in pure IPA if water content is not strictly controlled. The Ethanol/MTBE system is more robust against oiling out and allows for finer control of supersaturation.

Pre-Purification Assessment (Self-Validating Step)

Before initiating large-scale recrystallization, perform a Solubility/Impurity Check:

- H-NMR Check: Confirm the ratio of Exocyclic (4.7–4.9 ppm, 2H singlet) to Endocyclic (5.4–5.6 ppm, 1H multiplet) alkene protons. If endo content >5%, recrystallization efficiency drops;

consider a preliminary reslurry in cold acetone.

- Dissolution Test: Dissolve 100 mg in 0.5 mL warm Ethanol. If the solution is cloudy, inorganic salts (NaCl/KCl) are present (insoluble in EtOH). These must be removed via hot filtration.

Detailed Protocol: Ethanol/MTBE Anti-Solvent Recrystallization

This protocol is designed for a 10g – 100g scale but is linearly scalable.

Reagents

- Crude 4-MP HCl
- Solvent A: Ethanol (Absolute, Anhydrous preferred)
- Solvent B: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc)
- Activated Carbon: (Optional, for color removal)

Step-by-Step Methodology

Phase 1: Dissolution & Hot Filtration

- Charge Crude 4-MP HCl into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
- Add Ethanol (Solvent A) at a ratio of 3.0 – 4.0 mL per gram of solid.
 - Note: Keep volume minimal.^[1] We want a near-saturated solution at boiling.
- Heat the mixture to 70–75°C (gentle reflux). Stir until solids dissolve.
 - Checkpoint: If undissolved solids remain after 15 mins, these are likely inorganic salts.
- (Optional) Add Activated Carbon (5 wt%) and stir for 10 mins.
- Hot Filtration: Filter the hot solution through a pre-warmed Büchner funnel (or glass frit) to remove inorganics/carbon. Collect filtrate in a clean flask.

Phase 2: Controlled Crystallization (The "Cloud Point" Method)

- Return the filtrate to the heat source and bring back to 60–65°C.
- Slowly add MTBE (Solvent B) dropwise via an addition funnel.
- The Critical Point: Continue adding MTBE until a persistent turbidity (cloudiness) is observed that does not disappear upon stirring.
 - Typical Ratio: You will likely reach a solvent ratio of roughly 1:1 to 1:2 (EtOH:MTBE).
- Add a minimal amount of Ethanol (0.5 - 1 mL) to just clear the turbidity. This establishes a saturated solution at high temperature.
- Remove heat and allow the flask to cool to Room Temperature (20–25°C) slowly (over 1–2 hours).
 - Mechanism:[\[1\]](#)[\[2\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) Slow cooling promotes the growth of pure, defined crystal lattices, excluding the endo-isomer impurities. Rapid cooling traps impurities.

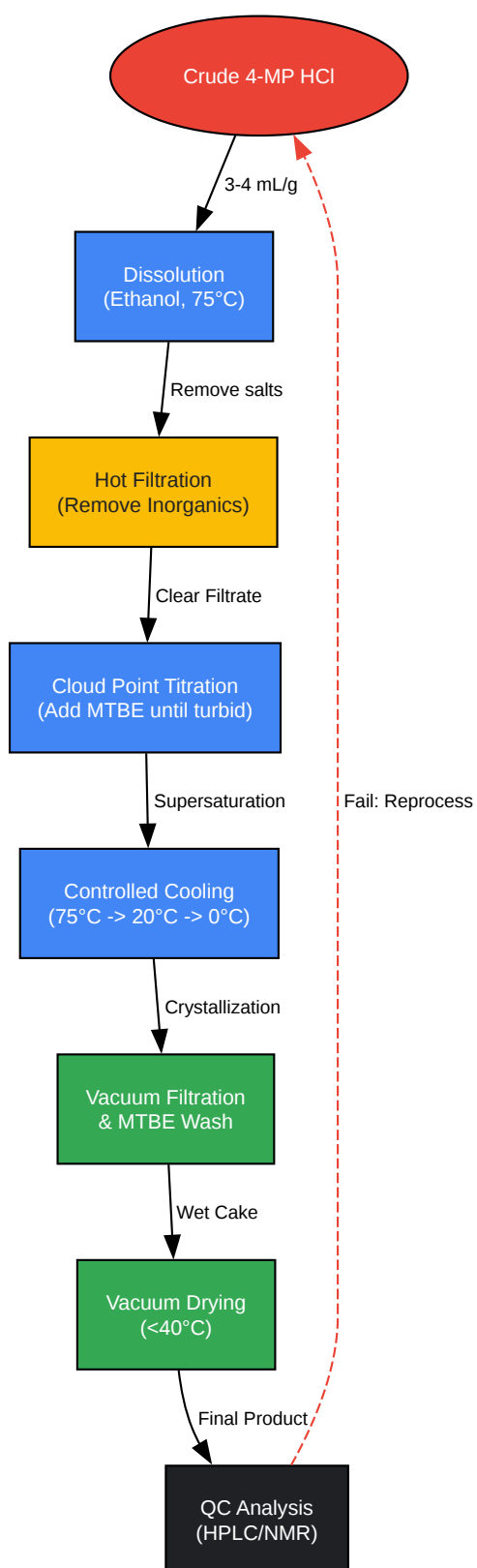
Phase 3: Maximizing Yield

- Once at room temperature, transfer the flask to an ice bath (0–5°C) for 1 hour.
- Observation: A heavy crop of white crystalline needles should form.

Phase 4: Isolation & Drying[\[1\]](#)[\[2\]](#)

- Filter the crystals using vacuum filtration.[\[12\]](#)
- Wash: Wash the filter cake with cold MTBE (2 x cake volume). Do not wash with Ethanol, as this will redissolve the product.
- Drying: Dry in a vacuum oven at 40°C for 6–12 hours.
 - Caution: Do not exceed 60°C to prevent potential heat-induced isomerization or sublimation.

Process Visualization (Workflow)



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Caption: Workflow for the purification of 4-Methylenepiperidine HCl utilizing an Ethanol/MTBE anti-solvent system to maximize purity and yield.

Quality Control & Troubleshooting

Analytical Confirmation

- HPLC: Use a C18 column with a phosphate buffer/acetonitrile gradient. The endo-isomer typically elutes later than the exo-isomer due to slightly higher lipophilicity.
- ¹H-NMR (D₂O or DMSO-d₆):
 - Product (Exo):
4.85 ppm (s, 2H, =CH₂).
 - Impurity (Endo):
5.4–5.6 ppm (m, 1H, =CH-).

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Oiling Out	Phase separation before crystallization.	Reheat and add more Ethanol. Ensure MTBE is added slowly.
Low Yield	Too much Ethanol used; Product lost in mother liquor.	Concentrate mother liquor and collect a second crop (lower purity).
High Impurity	Cooling too fast; Entrapment of mother liquor.	Re-dissolve and cool at 5°C/hour. Increase washing volume.
Yellow Color	Polymerization or oxidation products.	Use Activated Carbon during the hot filtration step.

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